molecular formula C9H12 B12551407 Bicyclo[6.1.0]nona-1,4-diene CAS No. 151587-97-2

Bicyclo[6.1.0]nona-1,4-diene

Cat. No.: B12551407
CAS No.: 151587-97-2
M. Wt: 120.19 g/mol
InChI Key: MZOGBTSJSFYTQZ-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nona-1,4-diene is a unique bicyclic compound characterized by its strained ring system. This compound is of significant interest in organic chemistry due to its structural properties and reactivity. The bicyclic framework consists of a nine-membered ring with a double bond, making it a valuable scaffold for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]nona-1,4-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes are designed to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nona-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, resulting in a saturated bicyclic compound.

    Substitution: Electrophilic substitution reactions can occur at the double bond, where reagents like halogens or acids add to the compound, forming halogenated or protonated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of light or acids like hydrochloric acid.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated bicyclic compounds.

    Substitution: Halogenated derivatives, protonated compounds.

Scientific Research Applications

Bicyclo[6.1.0]nona-1,4-diene has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules. Its strained ring system makes it a valuable intermediate in various synthetic pathways.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological processes.

    Industry: Utilized in the production of polymers and materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of Bicyclo[6.1.0]nona-1,4-diene involves its ability to undergo strain-promoted reactions. The strained ring system makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound may interact with enzymes or other biomolecules, facilitating specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring size and structure.

    Bicyclo[3.3.1]nonane: A bicyclic compound with a different arrangement of carbon atoms.

    Cyclooctyne: A related compound with a single eight-membered ring and a triple bond.

Uniqueness

Bicyclo[6.1.0]nona-1,4-diene is unique due to its nine-membered ring with a double bond, which imparts significant strain and reactivity. This makes it a valuable scaffold for various chemical reactions and applications, distinguishing it from other bicyclic compounds.

Properties

CAS No.

151587-97-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

bicyclo[6.1.0]nona-1,4-diene

InChI

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-2,5,9H,3-4,6-7H2

InChI Key

MZOGBTSJSFYTQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2=CCC=C1

Origin of Product

United States

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